molecular formula C21H17F9N2O4 B2664827 2,5-bis(2,2,2-trifluoroethoxy)-N-[2-[[3-(trifluoromethyl)benzoyl]amino]ethyl]benzamide CAS No. 338404-44-7

2,5-bis(2,2,2-trifluoroethoxy)-N-[2-[[3-(trifluoromethyl)benzoyl]amino]ethyl]benzamide

Cat. No. B2664827
CAS RN: 338404-44-7
M. Wt: 532.363
InChI Key: KIOHZFSCNPVHBN-UHFFFAOYSA-N
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Description

The compound is a derivative of 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles . These derivatives have been studied for their potential as anti-cancer and anti-diabetic agents .


Synthesis Analysis

While specific synthesis information for the requested compound was not found, a related study discusses the synthesis, characterization, and in-silico studies of some new 2,5-bis(2,2,2-trifluoroethoxy) phenyl-based 1,3,4-Oxadiazoles .


Physical And Chemical Properties Analysis

For the related compound 2’,5’-BIS(2,2,2-TRIFLUOROETHOXY)ACETOPHENONE, it has a melting point of 90-91°C, a predicted boiling point of 283.7±40.0 °C, and a predicted density of 1.346±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Material Science Applications

Polyamide Synthesis : Research has demonstrated the utility of semifluorinated aromatic diamines, including compounds structurally related to the query compound, in synthesizing organo-soluble polyamides. These polyamides exhibit high glass-transition temperatures, good thermal stability, and impressive mechanical properties, making them suitable for advanced material science applications (Bera, Dasgupta, Chatterjee, Maji, & Banerjee, 2012).

Organogelation : A highly fluorinated bis-benzamide, prepared from a carboxylic acid with perfluoroalkyl-alkyl chains, demonstrates organogelation capabilities. This compound can gelate isopropanol at low concentrations, forming a thixotropic gel due to the formation of a network of highly rigid fibers. This finding opens avenues for applications in materials that require controlled gelation properties (Loiseau, Lescanne, Colin, Fages, Verlhac, & Vincent, 2002).

Chemical Synthesis and Catalysis

Asymmetric Hydrogenation : The synthesis of rigid P-chiral phosphine ligands, for use in rhodium-catalyzed asymmetric hydrogenation, showcases the importance of incorporating fluorinated components for enhancing catalytic efficiency and selectivity. This research contributes to the development of chiral pharmaceutical ingredients, demonstrating the compound's role in facilitating asymmetric synthesis processes (Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, & Gridnev, 2012).

Environmental and Engineering Applications

Nanofiltration Membranes : Novel sulfonated thin-film composite nanofiltration membranes, incorporating sulfonated aromatic diamine monomers, have been developed for the treatment of dye solutions. These membranes show improved water flux due to enhanced surface hydrophilicity without compromising dye rejection, indicating potential for environmental engineering applications (Liu, Zhang, Zhou, Ren, Geng, Luan, & Wang, 2012).

Safety and Hazards

The related compound 2’,5’-BIS(2,2,2-TRIFLUOROETHOXY)ACETOPHENONE is classified as causing skin irritation and serious eye irritation .

Future Directions

The future directions for the study of these compounds could include further exploration of their potential as anti-cancer and anti-diabetic agents, as well as a deeper investigation into their synthesis, properties, and mechanisms of action .

properties

IUPAC Name

2,5-bis(2,2,2-trifluoroethoxy)-N-[2-[[3-(trifluoromethyl)benzoyl]amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F9N2O4/c22-19(23,24)10-35-14-4-5-16(36-11-20(25,26)27)15(9-14)18(34)32-7-6-31-17(33)12-2-1-3-13(8-12)21(28,29)30/h1-5,8-9H,6-7,10-11H2,(H,31,33)(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIOHZFSCNPVHBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCCNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F9N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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